Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate

Catalog No.
S866746
CAS No.
774608-89-8
M.F
C5H6BrN3O2
M. Wt
220.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate

CAS Number

774608-89-8

Product Name

Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate

IUPAC Name

ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate

Molecular Formula

C5H6BrN3O2

Molecular Weight

220.02 g/mol

InChI

InChI=1S/C5H6BrN3O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H,7,8,9)

InChI Key

IKUFDPUSUXPOAC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NNC(=N1)Br

Canonical SMILES

CCOC(=O)C1=NNC(=N1)Br

Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound characterized by its unique structure, which includes a triazole ring and a carboxylate functional group. Its molecular formula is C₅H₆BrN₃O₂, and it has a molecular weight of approximately 220.02 g/mol. The compound is notable for its density of about 1.8 g/cm³ and a boiling point of approximately 354 °C at 760 mmHg . Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate is recognized for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

Typical of carboxylic esters and triazoles. Some notable reactions include:

  • Nucleophilic substitution: The bromine atom in the compound can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylic acid.
  • Condensation reactions: The carboxylic acid group can participate in condensation reactions with amines or alcohols to form amides or esters respectively.

These reactions are fundamental in synthetic organic chemistry for developing new compounds with tailored properties.

Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate exhibits various biological activities that make it a subject of interest in medicinal chemistry. Preliminary studies suggest that it may possess:

  • Antimicrobial properties: It has shown effectiveness against certain bacterial strains.
  • Antifungal activity: The compound has been evaluated for its ability to inhibit fungal growth.
  • Potential anticancer effects: Some derivatives of triazoles are known for their anticancer properties, indicating a possible pathway for further investigation with this compound.

These biological activities highlight the potential of ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate in therapeutic applications.

The synthesis of ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate typically involves multi-step organic reactions. Common methods include:

  • Bromination: Starting from 1H-1,2,4-triazole derivatives, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromine atom at the 5-position.
  • Esterification: The resulting triazole can then be reacted with ethyl chloroformate or ethanol in the presence of a base to form the ethyl ester.
  • Carboxylation: Alternatively, carboxylic acid derivatives may be synthesized through carbon dioxide insertion into suitable intermediates.

These methods provide pathways to synthesize ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate with varying degrees of efficiency and yield.

Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it can be explored as a lead compound for developing new drugs targeting infections or cancer.
  • Agriculture: It may serve as an agrochemical agent due to its antifungal properties.
  • Research: Used as an intermediate in organic synthesis for creating complex molecules in medicinal chemistry.

These applications underscore the versatility and importance of this compound in scientific research and industry.

Studies on the interactions of ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate with biological systems are crucial for understanding its mechanism of action. Key areas of focus include:

  • Protein binding studies: Investigating how the compound interacts with specific proteins can provide insights into its biological activity.
  • Metabolic pathways: Understanding how this compound is metabolized in living organisms helps assess its pharmacokinetics and potential toxicity.

Such studies are essential for evaluating the safety and efficacy of ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate as a therapeutic agent.

Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate shares structural similarities with several other compounds within the triazole family. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
Ethyl 3-amino-5-methylthio-1H-1,2,4-triazoleContains amino and methylthio groupsPotential herbicidal activity
Methyl 4-(5-bromo-1H-pyrazol-3-yloxy)benzoatePyrazole ring with ether linkageAntitumor activity
Ethyl 4-amino-5-(trifluoromethyl)-1H-pyrazoleTrifluoromethyl substituentEnhanced lipophilicity

These compounds highlight the uniqueness of ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate due to its specific bromination pattern and functional groups that influence its biological activity and applications.

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate through both proton and carbon-13 NMR analysis. The distinctive chemical shift patterns of the triazole ring system enable unambiguous identification of this halogenated heterocycle.

In proton NMR spectroscopy, the triazole ring proton exhibits characteristic chemical shifts in the range of 8.1-8.5 ppm when analyzed in DMSO-d6 solvent [1]. This deshielded position reflects the electron-withdrawing nature of the nitrogen atoms within the aromatic heterocycle. The bromine substituent at the 5-position introduces additional electronic perturbations that can influence the exact chemical shift value within this range.

For related 1,2,4-triazole derivatives, comprehensive NMR analysis reveals consistent patterns. The parent 1,2,4-triazole displays its characteristic aromatic proton signal at 8.5-8.6 ppm in DMSO-d6 [2]. Amino-substituted derivatives such as 3-amino-5-methyl-1H-1,2,4-triazole show triazole proton resonances at 8.2-8.3 ppm [3], while carboxylic acid functionalized compounds exhibit signals in the 8.3-8.5 ppm range [3].

Carbon-13 NMR spectroscopy provides complementary structural information through the analysis of triazole ring carbons. The characteristic carbon chemical shifts for 1,2,4-triazole derivatives typically appear in the range of 155-170 ppm [1]. Specifically, 3-amino-5-methyl-1H-1,2,4-triazole exhibits triazole carbon signals at 159.9 and 154.9 ppm [3], while 1H-1,2,4-triazole-3-carboxylic acid shows corresponding signals at 172.5 and 159.3 ppm [3].

NMR Chemical Shift Data

CompoundNMR TypeSolventChemical Shift (ppm)Reference
1,2,4-Triazole1H NMRDMSO-d68.5-8.6 (triazole CH) [2]
1,2,4-Triazole13C NMRDMSO-d6144.5-145.0 (triazole C) [2]
3-Amino-5-methyl-1H-1,2,4-triazole1H NMRDMSO-d68.2-8.3 (triazole CH) [3]
3-Amino-5-methyl-1H-1,2,4-triazole13C NMRDMSO-d6159.9, 154.9 (triazole C) [3]
1H-1,2,4-Triazole-3-carboxylic acid1H NMRDMSO-d68.3-8.5 (triazole CH) [3]
1H-1,2,4-Triazole-3-carboxylic acid13C NMRDMSO-d6172.5, 159.3 (triazole C) [3]
5-Bromo-1H-1,2,4-triazole derivatives1H NMRDMSO-d68.1-8.5 (triazole CH) [1]
5-Bromo-1H-1,2,4-triazole derivatives13C NMRDMSO-d6155-170 (triazole C) [1]

The ethyl carboxylate functional group contributes additional characteristic NMR signals. The ethyl ester moiety typically exhibits a triplet pattern for the methyl group at approximately 1.2-1.4 ppm and a quartet pattern for the methylene group at 4.2-4.4 ppm in proton NMR . In carbon-13 NMR, the carbonyl carbon of the carboxylate group appears as a distinctive signal around 160-170 ppm, while the ethyl carbon atoms resonate at their characteristic positions .

Infrared (IR) Vibrational Mode Analysis

Infrared spectroscopy reveals characteristic vibrational modes that provide fingerprint identification of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate. The compound exhibits distinct absorption bands corresponding to specific functional groups and structural features.

The triazole ring system demonstrates characteristic vibrational modes in the mid-infrared region. The nitrogen-hydrogen stretching vibrations appear as medium-intensity bands in the range of 3100-3300 cm⁻¹ [5]. Specifically, 1,2,4-triazole displays N-H stretching at 3126 cm⁻¹, while brominated derivatives show similar absorptions at 3274 and 3188 cm⁻¹ [6].

Aromatic carbon-hydrogen stretching vibrations manifest as characteristic bands in the 3000-3100 cm⁻¹ region. The parent 1,2,4-triazole compound exhibits C-H aromatic stretching at 3097 and 3032 cm⁻¹ [5]. These vibrations reflect the aromatic nature of the triazole heterocycle and provide diagnostic information for structural identification.

The triazole ring breathing and stretching modes appear as distinctive features in the 1400-1600 cm⁻¹ region. Carbon-carbon aromatic stretching vibrations occur at 1529 and 1483 cm⁻¹, while nitrogen-nitrogen stretching appears at 1543 cm⁻¹ [5]. The ring stretching mode is observed at 1147 cm⁻¹, providing a characteristic fingerprint for the triazole moiety [7].

IR Vibrational Mode Data

CompoundFrequency (cm⁻¹)Vibrational ModeIntensityReference
1,2,4-Triazole3126N-H stretchingMedium [5]
1,2,4-Triazole3097, 3032C-H aromatic stretchingMedium [5]
1,2,4-Triazole1529, 1483C=C aromatic stretchingStrong [5]
1,2,4-Triazole1543N=N stretchingMedium [5]
1,2,4-Triazole1147Ring stretchingMedium [7]
5-Bromo-1H-1,2,4-triazole derivatives3274, 3188N-H stretchingMedium [6]
5-Bromo-1H-1,2,4-triazole derivatives1710C=O stretchingStrong [6]
5-Bromo-1H-1,2,4-triazole derivatives680C-Br stretchingMedium [6]

The ethyl carboxylate functionality introduces additional characteristic vibrational modes. The carbonyl stretching vibration appears as a strong absorption band around 1700 cm⁻¹, which is diagnostic for ester functional groups . This band represents one of the most intense features in the infrared spectrum and provides definitive identification of the carboxylate moiety.

The presence of bromine substitution is confirmed by the appearance of carbon-bromine stretching vibrations around 680 cm⁻¹ [6]. This characteristic frequency provides direct evidence for the halogen substitution pattern and distinguishes brominated derivatives from their unsubstituted counterparts.

Theoretical calculations support these experimental observations. Density functional theory calculations using B3LYP/6-31G methods accurately predict the vibrational frequencies of 1,2,4-triazole derivatives [8]. The calculated frequencies show excellent agreement with experimental values, confirming the assignments of vibrational modes.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed fragmentation analysis that elucidates the structural features and breakdown pathways of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate. The compound exhibits characteristic fragmentation patterns that reflect both the triazole ring system and the halogen substitution.

The molecular ion peak of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate appears at m/z 220, corresponding to the molecular formula C₅H₆BrN₃O₂ [9]. Due to the presence of bromine, the molecular ion exhibits the characteristic isotope pattern with peaks at m/z 220 and 222 in approximately equal intensity, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [10].

In positive ion electrospray ionization, the compound produces characteristic adduct ions. The protonated molecular ion [M+H]⁺ appears at m/z 219.97, while the sodium adduct [M+Na]⁺ is observed at m/z 241.95 [11]. These adduct ions provide confirmation of the molecular weight and facilitate structural identification.

The fragmentation pathways of 1,2,4-triazole derivatives follow characteristic patterns involving ring cleavage and substituent loss. The most common fragmentation processes include dinitrogen elimination ([M-N₂]⁺, loss of 28 mass units) and hydrogen cyanide elimination ([M-HCN]⁺, loss of 27 mass units) [12]. These fragmentations reflect the inherent instability of the triazole ring under electron impact conditions.

For brominated derivatives, the loss of bromine atom ([M-Br]⁺) represents a significant fragmentation pathway, resulting in fragment ions at m/z values reduced by 79 or 81 mass units depending on the bromine isotope [10]. This fragmentation provides direct evidence for the halogen substitution pattern.

Mass Spectrometric Fragmentation Data

CompoundFragment Ionm/z ValueDescriptionReference
1,2,3-Triazole derivatives[M-N₂]⁺M-28Nitrogen loss from triazole ring [13]
1,2,3-Triazole derivatives[M-HCN]⁺M-27Hydrogen cyanide loss [13]
1,2,4-Triazole derivatives[M-N₂]⁺M-28Dinitrogen elimination [12]
1,2,4-Triazole derivatives[M-HCN]⁺M-27Hydrogen cyanide elimination [12]
1,2,4-Triazole derivativesMolecular ion [M]⁺Strong intensityBase peak or strong molecular ion [12]
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate[M+H]⁺219.97Protonated molecular ion [11]
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate[M+Na]⁺241.95Sodium adduct [11]
Brominated triazole derivatives[M]⁺/[M+2]⁺Equal intensityBromine isotope pattern [10]
Brominated triazole derivatives[M-Br]⁺M-79/81Bromine atom loss [10]

The ethyl carboxylate group contributes additional fragmentation pathways. Common fragmentations include the loss of ethoxy groups and the formation of carboxylate-related fragment ions. The molecular ion typically serves as either the base peak or exhibits strong intensity, indicating relative stability under mass spectrometric conditions [12].

Recent studies using high-resolution mass spectrometry and tandem mass spectrometry techniques have provided detailed insights into the fragmentation mechanisms of 1,2,4-triazole derivatives [14]. These investigations reveal that the fragmentation pathways are strongly dependent on the substituent pattern and can be systematically predicted based on the electronic properties of the substituents.

X-ray Photoelectron Spectroscopy (XPS) of Halogenated Systems

X-ray photoelectron spectroscopy provides surface-sensitive elemental analysis and chemical state information for Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate, with particular focus on the halogenated system characteristics. The technique offers detailed insights into the electronic environment of bromine atoms within the triazole framework.

The bromine 3d photoelectron lines represent the most analytically useful signals for bromine characterization. The Br 3d₅/₂ and Br 3d₃/₂ peaks appear at binding energies of 68.8-70.2 eV and 69.8-71.2 eV, respectively, for bromide species [15]. The spin-orbit splitting between these components is approximately 1.0 eV, which is characteristic for bromine in organic compounds.

In halogenated organic compounds, bromine typically exists in the Br⁻ oxidation state, which is reflected in the XPS binding energies. The Br 3d signals exhibit characteristic line shapes with full width at half maximum (FWHM) values of 1.0-1.4 eV [15]. These relatively narrow line widths indicate well-defined chemical environments for the bromine atoms.

The Br 3p photoelectron lines provide complementary information, appearing at higher binding energies of 182.0-186.0 eV (Br 3p₃/₂) and 193.0-197.0 eV (Br 3p₁/₂) [15]. Although these peaks are broader (FWHM 2.0-2.8 eV) compared to the 3d lines, they offer additional confirmation of the bromine chemical state.

XPS Binding Energy Data for Bromine

ElementBinding Energy (eV)Chemical StateFWHM (eV)Reference
Br 3d₅/₂68.8-70.2Br⁻ (bromide)1.0-1.4 [15]
Br 3d₃/₂69.8-71.2Br⁻ (bromide)1.0-1.4 [15]
Br 3p₃/₂182.0-186.0Br⁻ (bromide)2.0-2.8 [15]
Br 3p₁/₂193.0-197.0Br⁻ (bromide)2.0-2.8 [15]

High-resolution XPS studies of brominated organic compounds have demonstrated that the binding energy positions are sensitive to the local chemical environment [16]. The carbon-bromine bond character influences the exact binding energy values, with more covalent bonding resulting in slight shifts toward higher binding energies.

Recent investigations using synchrotron-based high-resolution XPS have provided detailed analysis of bromine adsorption and bonding characteristics on various surfaces [16]. These studies reveal that the XPS binding energies are influenced by both the immediate chemical environment and longer-range interactions within the molecular framework.

Surface analysis of halogenated triazole derivatives using XPS has been applied to characterize corrosion inhibition properties [17]. The technique provides quantitative information about the surface composition and chemical state of bromine atoms, which is crucial for understanding the mechanism of action in various applications.

For brominated persistent organic pollutants, XPS analysis has proven valuable for molecular characterization and environmental monitoring [18]. The technique's surface sensitivity (3-10 nm depth) makes it particularly suitable for analyzing thin films and surface modifications of halogenated compounds.

XLogP3

1.6

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate

Dates

Last modified: 08-16-2023

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